6-Epi-8-O-acetylharpagide

Overview

Description

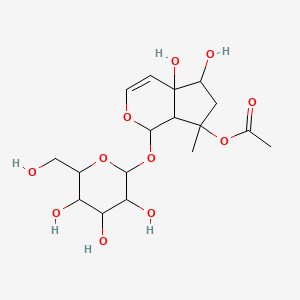

6-Epi-8-O-acetylharpagide is a natural product found in Ajuga reptans . It has a molecular formula of C17H26O11 and a molecular weight of 406.4 g/mol . It’s also found in the roots of Verbascum asperum .

Molecular Structure Analysis

The molecular structure of 6-Epi-8-O-acetylharpagide is complex, with multiple hydroxyl groups and a cyclopentane pyran monoterpenes structure . The structure was confirmed by 1D and 2D NMR and MS analysis .Chemical Reactions Analysis

While specific chemical reactions involving 6-Epi-8-O-acetylharpagide are not available, it’s known that iridoids exhibit various biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic activities .Scientific Research Applications

Antimicrobial Activity

6-Epi-8-O-acetylharpagide: has been identified as having potent antimicrobial properties. Research indicates that compounds related to 6-Epi-8-O-acetylharpagide demonstrate strong activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents, particularly in addressing antibiotic-resistant strains .

Anti-inflammatory Properties

This compound is also known for its anti-inflammatory effects. Studies have shown that 6-Epi-8-O-acetylharpagide and its derivatives can significantly reduce inflammation, which is beneficial for treating various inflammatory diseases, including arthritis and other autoimmune disorders .

Antitumor and Anticancer Potential

The antitumor properties of 6-Epi-8-O-acetylharpagide are being explored, with evidence suggesting that it can inhibit the growth of certain cancer cells. This opens up possibilities for its use in cancer therapy, either alone or in combination with other chemotherapeutic agents .

Pharmacokinetics and Drug Formulation

Understanding the pharmacokinetics of 6-Epi-8-O-acetylharpagide is crucial for its development as a therapeutic agent. Studies involving the measurement of this compound in mouse blood using advanced techniques like UPLC–MS/MS have provided insights into its bioavailability and metabolism, which are essential for drug formulation and clinical research .

Antiviral Applications

The antiviral activities of 6-Epi-8-O-acetylharpagide have been documented, particularly its effectiveness against certain viruses. This suggests its potential use in developing antiviral medications, especially in the context of emerging viral infections .

Enzyme Inhibition

6-Epi-8-O-acetylharpagide has been found to exhibit enzyme-inhibitory activities. This property is significant for the development of enzyme inhibitors that can be used to treat diseases caused by the malfunctioning of specific enzymes or as a tool in biochemical research to understand enzyme functions .

Mechanism of Action

Target of Action

6-Epi-8-O-acetylharpagide is a natural product of Scrophularia, Scrophulariaceae It is known to have medicinal properties such as heat-clearing, detoxifying, cough-relieving, and blood-nourishing .

Mode of Action

It is known to interact with its targets to exert its medicinal effects

Biochemical Pathways

Given its medicinal properties, it can be inferred that it may influence pathways related to inflammation, detoxification, and blood nourishment .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.

Result of Action

It is known to have cytotoxic activity against human pathogens and is able to inhibit the growth of bacteria, fungi, and viruses .

Action Environment

It is known that the compound is stable under -20°c storage conditions .

Safety and Hazards

While specific safety data for 6-Epi-8-O-acetylharpagide is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFTUQNGDROXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Epi-8-O-acetylharpagide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.